molecular formula C18H11ClN4O3 B2918650 (E)-3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide CAS No. 620106-07-2

(E)-3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide

Cat. No.: B2918650
CAS No.: 620106-07-2
M. Wt: 366.76
InChI Key: HVKMMKAQMCNSKQ-PKNBQFBNSA-N
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Description

The compound “(E)-3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide” is a heterocyclic acrylamide derivative with a pyrido[1,2-a]pyrimidin-4-one core. Its structure features a 4-chlorophenoxy substituent at position 2 of the pyrimidine ring and a cyanoacrylamide group at position 2. This compound is hypothesized to exhibit kinase inhibitory activity due to its acrylamide group, which can form covalent bonds with cysteine residues in target enzymes .

Properties

IUPAC Name

(E)-3-[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN4O3/c19-12-4-6-13(7-5-12)26-17-14(9-11(10-20)16(21)24)18(25)23-8-2-1-3-15(23)22-17/h1-9H,(H2,21,24)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKMMKAQMCNSKQ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=C(C#N)C(=O)N)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)/C=C(\C#N)/C(=O)N)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is C23H15ClN4O4C_{23}H_{15}ClN_{4}O_{4} with a molecular weight of 446.8 g/mol. The IUPAC name is:

 E 3 2 4 chlorophenoxy 4 oxopyrido 1 2 a pyrimidin 3 yl 2 cyano N furan 2 ylmethyl prop 2 enamide\text{ E 3 2 4 chlorophenoxy 4 oxopyrido 1 2 a pyrimidin 3 yl 2 cyano N furan 2 ylmethyl prop 2 enamide}
PropertyValue
Molecular FormulaC23H15ClN4O4C_{23}H_{15}ClN_{4}O_{4}
Molecular Weight446.8 g/mol
IUPAC Name(E)-3-[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
InChI KeyQTFWXOQWHWAZOF-NTCAYCPXSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is hypothesized to inhibit specific enzymes or receptors, thereby disrupting cellular processes such as DNA replication and protein synthesis. This inhibition can lead to effects such as:

  • Antitumor Activity : The compound may exhibit cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.

Case Studies and Research Findings

  • Antitumor Properties : A study evaluated the compound's effects on various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney). Results indicated significant cytotoxicity at specific concentrations, suggesting its potential as an antitumor agent .
  • In Vitro Studies : Research involving in vitro assays demonstrated that the compound could inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses. The IC50 values for COX inhibition were found to be comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Molecular Docking Studies : Computational studies have shown that the compound can form stable interactions with target proteins, indicating a strong binding affinity that correlates with its observed biological activities. These studies revealed hydrogen bonding and hydrophobic interactions with key residues in the active sites of targeted enzymes .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivitySignificant cytotoxicity against MCF-7 cells
Enzyme InhibitionInhibition of COX and LOX enzymes
Molecular InteractionsStrong binding affinity in docking studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound can be elucidated by comparing it with analogs reported in recent literature and patents. Below is a detailed analysis of key similarities and differences:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents (Position) Key Functional Groups Hypothesized Biological Role
(E)-3-(2-(4-Chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylamide (Target Compound) Pyrido[1,2-a]pyrimidin-4-one 4-Chlorophenoxy (C6H4ClO-) at position 2; cyanoacrylamide at position 3 Cyanoacrylamide, Chloroaryl ether Kinase inhibition, covalent binding
(2E)-2-Cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylamide Pyrido[1,2-a]pyrimidin-4-one 4-Fluorophenoxy (C6H4FO-) at position 2; 9-methyl; ethoxypropyl chain on acrylamide Fluoroaryl ether, Methyl, Ethoxypropyl Enhanced solubility, kinase selectivity
EP 4 374 877 A2 (Morpholine/trifluoromethyl derivative) Pyrrolo[1,2-b]pyridazine Trifluoromethyl (CF3) at phenyl; morpholine-ethoxy chain Trifluoromethyl, Morpholine Anticancer, metabolic stability
N-(3-(2-((2-methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide (3f) Imidazo[1,2-a]pyrimidin-5-one Methoxy-morpholinophenyl at position 2; acrylamide at position 4 Methoxy, Morpholine, Acrylamide Kinase inhibition (e.g., EGFR/BTK)

Key Comparative Insights

Core Heterocycle Modifications :

  • The target compound’s pyrido[1,2-a]pyrimidin-4-one core differs from the pyrrolo[1,2-b]pyridazine in EP 4 374 877 A2 and the imidazo[1,2-a]pyrimidin-5-one in compound 3f . These variations influence π-π stacking and hydrogen-bonding interactions with enzymatic targets.

Substituent Effects: Halogenated Aryl Ethers: The 4-chlorophenoxy group in the target compound likely enhances lipophilicity compared to the 4-fluorophenoxy analog . Chlorine’s larger atomic radius may improve target binding via van der Waals interactions but reduce aqueous solubility. Alkyl Chains: The ethoxypropyl chain in the fluorinated analog may improve solubility and pharmacokinetics compared to the unmodified acrylamide in the target compound.

Covalent Binding Potential: The cyanoacrylamide group in the target compound and compound 3f enables covalent inhibition of kinases (e.g., BTK, EGFR). However, the ethoxypropyl chain in the fluorinated analog might sterically hinder covalent bond formation, reducing potency but improving selectivity.

Metabolic Stability :

  • Trifluoromethyl and morpholine groups in EP 4 374 877 A2 confer metabolic resistance to oxidative degradation, a feature absent in the target compound.

Research Findings and Implications

  • Kinase Inhibition: The target compound’s cyanoacrylamide group aligns with known cysteine-targeting kinase inhibitors (e.g., ibrutinib). Its 4-chlorophenoxy substituent may confer selectivity for kinases with hydrophobic active sites .
  • Solubility Challenges : Unlike the ethoxypropyl-modified analog , the target compound’s lack of polar side chains may limit solubility, necessitating formulation optimizations.
  • Patent Landscape : The morpholine/trifluoromethyl derivatives in EP 4 374 877 A2 highlight industry trends toward metabolic stability, suggesting future modifications for the target compound.

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